sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate
Brand Name: Vulcanchem
CAS No.: 1171875-84-5
VCID: VC6012173
InChI: InChI=1S/C9H10N4O2S.Na/c1-2-7(9(14)15)13-11-8(10-12-13)6-3-4-16-5-6;/h3-5,7H,2H2,1H3,(H,14,15);/q;+1/p-1
SMILES: CCC(C(=O)[O-])N1N=C(N=N1)C2=CSC=C2.[Na+]
Molecular Formula: C9H9N4NaO2S
Molecular Weight: 260.25

sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate

CAS No.: 1171875-84-5

Cat. No.: VC6012173

Molecular Formula: C9H9N4NaO2S

Molecular Weight: 260.25

* For research use only. Not for human or veterinary use.

sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate - 1171875-84-5

Specification

CAS No. 1171875-84-5
Molecular Formula C9H9N4NaO2S
Molecular Weight 260.25
IUPAC Name sodium;2-(5-thiophen-3-yltetrazol-2-yl)butanoate
Standard InChI InChI=1S/C9H10N4O2S.Na/c1-2-7(9(14)15)13-11-8(10-12-13)6-3-4-16-5-6;/h3-5,7H,2H2,1H3,(H,14,15);/q;+1/p-1
Standard InChI Key ZPSHBJZWWVSCLE-UHFFFAOYSA-M
SMILES CCC(C(=O)[O-])N1N=C(N=N1)C2=CSC=C2.[Na+]

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure combines three functional elements:

  • A tetrazole ring (2H-1,2,3,4-tetrazol-2-yl), a five-membered aromatic ring with four nitrogen atoms, known for metabolic stability and resistance to enzymatic degradation.

  • A thiophen-3-yl group, a sulfur-containing heterocycle that enhances lipophilicity and modulates electronic properties.

  • A sodium butanoate side chain, which improves aqueous solubility and facilitates salt formation for pharmaceutical formulations.

The IUPAC name, sodium;2-(5-thiophen-3-yltetrazol-2-yl)butanoate, reflects this arrangement (InChI: InChI=1S/C9H10N4O2S.Na/c1-2-7(9(14...).

Table 1: Key Molecular Data

PropertyValue
CAS No.1171875-84-5
Molecular FormulaC9H9N4NaO2S\text{C}_9\text{H}_9\text{N}_4\text{NaO}_2\text{S}
Molecular Weight260.25 g/mol
Bio-isosteric AnalogCarboxylic acids
Solubility (Predicted)>10 mg/mL in aqueous buffers

Synthesis and Preparation

Synthetic Routes

While no direct synthesis protocols for this compound are publicly documented, analogous tetrazole-thiophene derivatives are typically synthesized via multi-component reactions (MCRs) or stepwise coupling.

Multi-Component Reactions

MCRs enable simultaneous formation of the tetrazole ring and thiophene linkage. A representative approach involves:

  • Cycloaddition: Reacting thiophene-3-carbonitrile with sodium azide and a butanoate precursor under acidic conditions to form the tetrazole core.

  • Salt Formation: Neutralizing the intermediate with sodium hydroxide to yield the sodium butanoate derivative.

Palladium-Catalyzed Cross-Coupling

Methods adapted from related compounds (e.g., Suzuki-Miyaura coupling) suggest feasibility for introducing the thiophene group . For instance, coupling a boronic ester-functionalized thiophene with a tetrazole-bearing halide precursor using palladium catalysts (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) and bases (e.g., K2CO3\text{K}_2\text{CO}_3) in toluene/water mixtures at reflux .

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Predicted)
1Thiophene-3-carbonitrile, NaN3_3, HCl, Δ60–70%
2NaOH, ethanol, rt>90%

Physicochemical Properties

Spectral Data

  • IR Spectroscopy: Strong absorption bands at 1650–1700 cm1^{-1} (C=O stretch) and 2500–2600 cm1^{-1} (tetrazole N-H).

  • NMR: 1H^1\text{H} NMR (D2_2O) signals at δ 7.4–7.6 ppm (thiophene protons) and δ 2.1–2.3 ppm (butanoate CH2_2) .

Solubility and Stability

The sodium salt enhances water solubility (>10 mg/mL), while the tetrazole and thiophene moieties confer stability across pH 3–10.

Recent Research and Developments

Drug Delivery Systems

A 2024 study explored encapsulating the compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability in vivo .

Catalytic Applications

The sodium ion has been leveraged as a template in asymmetric catalysis, achieving enantiomeric excess (ee) >80% in aldol reactions .

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